molecular formula C13H17N3OS B14342821 1-Butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea CAS No. 105734-49-4

1-Butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea

Cat. No.: B14342821
CAS No.: 105734-49-4
M. Wt: 263.36 g/mol
InChI Key: DHVHKZICMCMPCW-UHFFFAOYSA-N
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Description

1-Butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by the presence of a butyl group and a methyl-substituted benzothiazole ring attached to a urea moiety. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 1-butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

    1,2-Benzothiazol-3-ylurea: Similar structure but lacks the butyl and methyl groups.

    1-Butyl-3-(1,2-benzothiazol-3-yl)urea: Similar structure but lacks the methyl group.

    3-(5-Methyl-1,2-benzothiazol-3-yl)urea: Similar structure but lacks the butyl group.

Uniqueness: 1-Butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea is unique due to the presence of both butyl and methyl groups, which can influence its chemical reactivity, biological activity, and overall properties. These substituents can enhance the compound’s ability to interact with specific molecular targets and improve its solubility and stability .

Properties

CAS No.

105734-49-4

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

1-butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea

InChI

InChI=1S/C13H17N3OS/c1-3-4-7-14-13(17)15-12-10-8-9(2)5-6-11(10)18-16-12/h5-6,8H,3-4,7H2,1-2H3,(H2,14,15,16,17)

InChI Key

DHVHKZICMCMPCW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=NSC2=C1C=C(C=C2)C

Origin of Product

United States

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